![molecular formula C16H17F3N2O B2369455 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 866008-65-3](/img/structure/B2369455.png)
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea, commonly known as ETC-PU31, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. ETC-PU31 belongs to the class of urea-based compounds and has shown promising results in various research studies.
Scientific Research Applications
Corrosion Inhibition : Urea derivatives, similar to 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea, have been studied for their effectiveness as corrosion inhibitors. In a study by Mistry et al. (2011), derivatives like 1,3,5-triazinyl urea showed significant inhibition of mild steel corrosion in acidic environments. The compounds demonstrated strong adsorption on the metal surface, forming a protective layer that reduces corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Chemical Structure and Reactivity : The structural properties of urea derivatives are a subject of research due to their potential applications in various fields. Mørkved (1986) investigated the structure of carbamoylated 2-phenylaminopyridines, providing insights into the reactivity and molecular configuration of similar urea compounds (Mørkved, 1986).
Potential Anti-Cancer Agents : In the context of cancer research, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase and inhibitors of cancer cell proliferation. Denoyelle et al. (2012) explored the optimization of these compounds for solubility and bioactivity, highlighting their potential as leads for anti-cancer agents (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).
Molecular Assembly and Anion Receptor : Amendola et al. (2006) studied a urea-based compound that forms a complex with copper(I) and behaves as an anion receptor in aprotic media. This research indicates the potential of urea derivatives in molecular assembly and selective anion binding (Amendola, Boiocchi, Colasson, & Fabbrizzi, 2006).
Supramolecular Gelators : The study by Braga et al. (2013) on quinoline urea derivatives emphasizes their role in forming Ag-complexes that behave as gelators, highlighting another application area of urea compounds in material science (Braga, d’Agostino, D’Amen, Grepioni, Genovese, Prodi, & Sgarzi, 2013).
Antiangiogenic Agents in Cancer Therapy : Sanphanya et al. (2012) developed novel urea derivatives of alkynes with potential as antiangiogenic agents in cancer therapy. The compounds exhibited cytotoxic effects and inhibited angiogenesis, showing promise as leads for cancer therapeutics (Sanphanya, Wattanapitayakul, Prangsaengtong, Jo, Koizumi, Shibahara, Priprem, Fokin, & Vajragupta, 2012).
properties
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c1-2-15(9-4-3-5-10-15)21-14(22)20-13-8-6-7-12(11-13)16(17,18)19/h1,6-8,11H,3-5,9-10H2,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWUQSCMYYBNIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


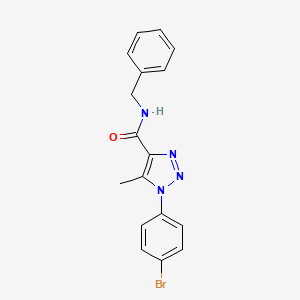
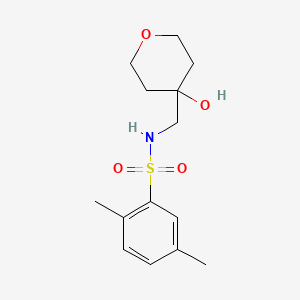
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2369382.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)
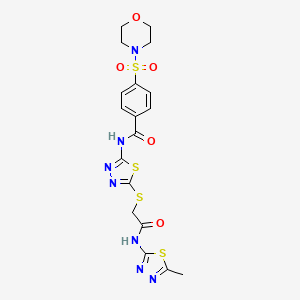
![2-(3-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2369387.png)
![1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole](/img/structure/B2369388.png)

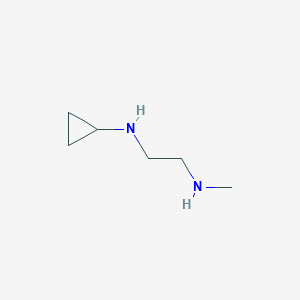
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)
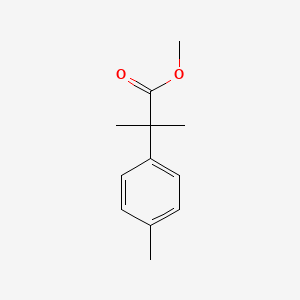
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)